molecular formula C14H23ClN2 B2527927 [2-(4-Chlorophenyl)ethyl][2-(diethylamino)ethyl]amine CAS No. 3812-70-2

[2-(4-Chlorophenyl)ethyl][2-(diethylamino)ethyl]amine

Cat. No.: B2527927
CAS No.: 3812-70-2
M. Wt: 254.8
InChI Key: QDZKKKBVXDJLFH-UHFFFAOYSA-N
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Description

[2-(4-Chlorophenyl)ethyl][2-(diethylamino)ethyl]amine is a chemical compound with the molecular formula C14H23ClN2 and a molecular weight of 254.8 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a chlorophenyl group and a diethylaminoethyl group, making it a versatile molecule for different chemical reactions and applications.

Scientific Research Applications

[2-(4-Chlorophenyl)ethyl][2-(diethylamino)ethyl]amine has several scientific research applications:

Safety and Hazards

This compound has several hazard statements including H302, H312, H315, H318, H332, and H335 . These statements indicate that the compound can be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation . Therefore, appropriate safety measures should be taken when handling this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Chlorophenyl)ethyl][2-(diethylamino)ethyl]amine typically involves the reaction of 4-chlorophenethylamine with diethylaminoethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product. The compound is typically purified by distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

[2-(4-Chlorophenyl)ethyl][2-(diethylamino)ethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Mechanism of Action

The mechanism of action of [2-(4-Chlorophenyl)ethyl][2-(diethylamino)ethyl]amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, in pharmacological studies, it may bind to neurotransmitter receptors, altering their function and leading to changes in mood or behavior .

Comparison with Similar Compounds

Similar Compounds

    [2-(4-Chlorophenyl)ethyl][2-(dimethylamino)ethyl]amine: Similar structure but with dimethylamino group instead of diethylamino group.

    [2-(4-Chlorophenyl)ethyl][2-(methylamino)ethyl]amine: Contains a methylamino group instead of diethylamino group.

    [2-(4-Chlorophenyl)ethyl][2-(ethylamino)ethyl]amine: Contains an ethylamino group instead of diethylamino group.

Uniqueness

The uniqueness of [2-(4-Chlorophenyl)ethyl][2-(diethylamino)ethyl]amine lies in its specific combination of functional groups, which imparts distinct chemical and pharmacological properties. The presence of both chlorophenyl and diethylaminoethyl groups allows for diverse chemical reactivity and potential therapeutic applications .

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-N',N'-diethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23ClN2/c1-3-17(4-2)12-11-16-10-9-13-5-7-14(15)8-6-13/h5-8,16H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZKKKBVXDJLFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNCCC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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